2-(Trifluoromethyl)quinoline-4-carboxylic acid

Catalog No.
S727005
CAS No.
18706-39-3
M.F
C11H6F3NO2
M. Wt
241.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Trifluoromethyl)quinoline-4-carboxylic acid

CAS Number

18706-39-3

Product Name

2-(Trifluoromethyl)quinoline-4-carboxylic acid

IUPAC Name

2-(trifluoromethyl)quinoline-4-carboxylic acid

Molecular Formula

C11H6F3NO2

Molecular Weight

241.17 g/mol

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)9-5-7(10(16)17)6-3-1-2-4-8(6)15-9/h1-5H,(H,16,17)

InChI Key

BHRSRGUVJGTOBA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)C(=O)O

Synthesis and Characterization:

2-(Trifluoromethyl)quinoline-4-carboxylic acid is an organic compound synthesized through various methods, including the Doebner reaction and the Friedländer reaction. Researchers have characterized its physical and chemical properties, including its melting point, boiling point, and solubility in different solvents [].

Potential Applications:

While the specific research applications of 2-(Trifluoromethyl)quinoline-4-carboxylic acid are still under exploration, its unique structure and properties have attracted interest in several areas:

  • Medicinal Chemistry: The presence of the trifluoromethyl group and the carboxylic acid functionality makes this compound a potential candidate for drug discovery. Researchers are investigating its potential for developing new drugs targeting various diseases, including cancer and neurodegenerative disorders [].
  • Material Science: The compound's rigid structure and potential for functionalization suggest its applicability in the development of new materials with desirable properties, such as organic light-emitting diodes (OLEDs) and liquid crystals [].
  • Agricultural Chemistry: The compound's potential herbicidal activity is being explored, although further research is needed to determine its effectiveness and safety in agricultural applications [].

Current Research:

  • Biological activity: Researchers are exploring the compound's interactions with biological systems to understand its potential therapeutic effects or other biological activities [].
  • Derivatization: By modifying the functional groups on the molecule, researchers aim to create new derivatives with enhanced properties and specific functionalities for various applications [].

2-(Trifluoromethyl)quinoline-4-carboxylic acid is a chemical compound with the formula C₁₁H₆F₃NO₂ and a molecular weight of approximately 241.17 g/mol. It features a quinoline ring, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, with a trifluoromethyl group (-CF₃) and a carboxylic acid group (-COOH) at specific positions on the ring. This compound is notable for its unique trifluoromethyl substituent, which significantly influences its chemical properties and biological activities .

Typical of carboxylic acids and quinolines:

  • Esterification: Reaction with alcohols can form esters, which are important in organic synthesis.
  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of quinoline derivatives.
  • Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, making it a valuable intermediate in synthetic organic chemistry.

Research indicates that 2-(trifluoromethyl)quinoline-4-carboxylic acid exhibits various biological activities:

  • Antimicrobial Properties: Studies have shown that compounds with quinoline structures often possess antibacterial and antifungal properties.
  • Anticancer Activity: Some derivatives of quinoline compounds have been investigated for their potential anticancer effects, possibly due to their ability to interfere with cellular pathways involved in tumor growth.
  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, although detailed studies are required to elucidate its mechanisms of action.

Several synthesis methods for 2-(trifluoromethyl)quinoline-4-carboxylic acid have been documented:

  • Friedlander Synthesis: This method involves the cyclization of an aniline derivative with a carbonyl compound in the presence of an acid catalyst.
  • Trifluoromethylation Reactions: The introduction of the trifluoromethyl group can be achieved using reagents like trifluoromethyl iodide or other fluorinated compounds under specific conditions.
  • Carboxylation Reactions: The carboxylic acid group can be introduced via carbon dioxide fixation methods or through the use of carboxylating agents.

The applications of 2-(trifluoromethyl)quinoline-4-carboxylic acid are diverse:

  • Pharmaceuticals: Its derivatives are explored in drug development for their potential therapeutic effects against various diseases.
  • Agricultural Chemicals: The compound may serve as a precursor for agrochemicals, particularly in developing pesticides or herbicides.
  • Material Science: Its unique properties make it suitable for applications in advanced materials, including polymers and coatings.

Interaction studies involving 2-(trifluoromethyl)quinoline-4-carboxylic acid focus on its binding affinity to biological targets:

  • Protein Binding: Investigations into how this compound interacts with proteins can provide insights into its mechanism of action and potential therapeutic uses.
  • Receptor Interaction: Studies may also explore how it binds to specific receptors, influencing cellular responses.

Several compounds share structural similarities with 2-(trifluoromethyl)quinoline-4-carboxylic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-(Trifluoromethyl)quinolineQuinoline backbone with trifluoromethyl at position 4Lacks carboxylic acid functionality
2-(Chloro)quinoline-4-carboxylic acidQuinoline structure with chlorine substituentDifferent halogen substituent affecting reactivity
6-(Trifluoromethyl)quinolineTrifluoromethyl at position 6Variation in substitution position impacts activity

These compounds highlight the uniqueness of 2-(trifluoromethyl)quinoline-4-carboxylic acid due to its specific combination of functional groups and their positions on the quinoline ring, influencing both its reactivity and biological activity.

Classical Synthetic Routes

Pfitzinger Reaction: Isatin-Based Pathways

The Pfitzinger reaction remains a cornerstone for synthesizing quinoline-4-carboxylic acids. This method involves the base-catalyzed condensation of isatin (1) with carbonyl compounds to form quinoline-4-carboxylic acids (5). For 2-(trifluoromethyl) derivatives, trifluoromethyl ketones (e.g., CF₃COR) are employed as carbonyl partners.

Mechanism:

  • Isatin hydrolysis: Isatin reacts with KOH to form keto-acid 2 (C₈H₅NO₃K).
  • Condensation: The keto-acid reacts with a trifluoromethyl ketone, forming an enamine intermediate (3) via dehydration.
  • Cyclization: Intramolecular cyclization and aromatization yield 2-(trifluoromethyl)quinoline-4-carboxylic acid.

Example:
Reaction of isatin with 1,1,1-trifluoroacetone under basic conditions produces 2-(trifluoromethyl)quinoline-4-carboxylic acid in 70–85% yield.

Doebner Reaction: Pyruvic Acid and Aldehyde Condensation

The Doebner reaction utilizes aniline derivatives, aldehydes, and pyruvic acid to construct the quinoline core. For CF₃-substituted analogs, trifluoromethylbenzaldehydes are critical.

Mechanism:

  • Imine formation: Aniline reacts with trifluoromethylbenzaldehyde to form a Schiff base.
  • Michael addition: Pyruvic acid undergoes conjugate addition to the imine, generating a β-amino ketone intermediate.
  • Cyclization and oxidation: Dehydration and oxidation yield the quinoline-4-carboxylic acid.

Challenges: Electron-deficient anilines require modified conditions (e.g., Brønsted acids like p-TsOH).

Modern Synthetic Innovations

Cascade Cyclization Strategies with β-CF₃-1,3-Enynes

Recent work by Lu et al. (2023) demonstrates a Cu(OTf)₂-catalyzed cascade reaction between nitrosoarenes and β-CF₃-1,3-enynes. This method constructs the quinoline core in one pot, achieving 3-CF₃-4-acyl-substituted quinolines with 55–96% yields.

Key steps:

  • C–N bond formation: Nitrosoarenes react with enynes to form a conjugated diene.
  • Cyclization: Copper catalysis promotes 6-π electrocyclization, forming the quinoline ring.

Copper-Catalyzed C–H Activation and Bond Formation

Copper-mediated C(sp³)–H activation enables direct functionalization of quinolines. Mijangos et al. (2023) reported a method using di-tert-butyl peroxide to generate α-functionalized radicals, which undergo cyclization to form N-fused quinolines.

Example:
Pyrazolo[1,5-a]quinoline derivatives are synthesized in 65–82% yield via radical addition/cyclization sequences.

Nanocatalyzed Green Synthesis Protocols

Nanocatalysts like CoFe₂O₄@SiO₂ improve sustainability:

  • Friedländer annulation: 2-Aminobenzophenones and ketones react over magnetic nanoparticles (16 nm) to yield quinolines in 80–90% efficiency.
  • Reusability: Catalysts retain activity for ≥5 cycles without significant loss.

Mechanistic Insights

Enamine Intermediate Formation in Pfitzinger Reactions

The Pfitzinger reaction proceeds via enamine intermediates (3), which undergo -hydride shifts to aromatize the quinoline ring. Isotopic labeling studies confirm the intermediacy of keto-acids.

Stereochemical Control in Doebner-Type Condensations

Steric effects dictate regioselectivity. Bulky substituents on aldehydes favor ortho-cyclization, while electron-withdrawing groups (e.g., CF₃) enhance electrophilicity at the β-carbon.

Regioselectivity in C–H Bond Functionalization

Copper catalysts direct C–H activation to the 4-position of quinolines. DFT studies reveal that coordination of Cu(I) to the pyridine nitrogen lowers the activation energy for C–H cleavage.

Density Functional Theory Analysis of Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Gaps and Electron Density

Density functional theory calculations using the B3LYP functional with the 6-31G(d,p) basis set provide comprehensive insights into the electronic structure of 2-(trifluoromethyl)quinoline-4-carboxylic acid [1] [2]. The computational analysis reveals that the highest occupied molecular orbital energy is positioned at -6.85 eV, while the lowest unoccupied molecular orbital energy is calculated at -2.12 eV, resulting in a frontier molecular orbital energy gap of 4.73 eV [1] [2].
The molecular orbital analysis demonstrates that the highest occupied molecular orbital is delocalized primarily over the quinoline ring system, with significant electron density concentrated on the nitrogen atom and the aromatic carbon atoms [3] [4]. The electron density distribution shows minimal contribution from the trifluoromethyl group due to its strong electron-withdrawing nature [3]. In contrast, the lowest unoccupied molecular orbital exhibits pronounced localization on the quinoline core, particularly at the positions adjacent to the electron-withdrawing substituents [3] [4].

The calculated dipole moment of 5.42 Debye indicates substantial molecular polarity, primarily attributed to the asymmetric distribution of electron density caused by the trifluoromethyl group and carboxylic acid functionality [2] [4]. The molecular electrostatic potential analysis reveals regions of high electron density around the carboxylic acid oxygen atoms and the quinoline nitrogen, while the trifluoromethyl carbon exhibits pronounced electron deficiency [3].

The electronegativity value of 4.49 eV and the electrophilicity index of 4.26 eV demonstrate the compound's moderate reactivity toward nucleophilic attack [5] [4]. The chemical hardness of 2.37 eV indicates reasonable resistance to electronic deformation, while the corresponding chemical softness of 0.42 eV⁻¹ suggests moderate polarizability [5] [4].

Natural bond orbital analysis provides detailed insights into charge delocalization and hyperconjugative interactions within the molecular framework [6] [3]. The calculations reveal significant electron donation from the quinoline π-system to the electron-withdrawing trifluoromethyl group through inductive effects [6]. The carboxylic acid group participates in intramolecular hydrogen bonding interactions that stabilize specific conformational arrangements [3].

Transition State Characterization in Carbon-Hydrogen Activation

Computational mechanistic studies of carbon-hydrogen activation in 2-(trifluoromethyl)quinoline-4-carboxylic acid reveal a multi-step process with distinct transition state characteristics [7] [8] [9]. The rate-determining step involves carbon-hydrogen bond activation through an electrophilic aromatic substitution mechanism, with a calculated activation energy of 17.2 kcal/mol [7] [8].
The transition state geometry optimization indicates that the carbon-hydrogen activation proceeds through a concerted metallation-deprotonation pathway when catalyzed by palladium-based systems [8] [9]. The metallacycle formation step, with an activation energy of 12.8 kcal/mol, involves the coordination of the quinoline nitrogen to the metal center, followed by agostic interaction with the target carbon-hydrogen bond [8] [9].

Density functional theory calculations using the PBE1PBE functional demonstrate that the oxidative addition step, requiring 15.4 kcal/mol activation energy, involves the formal oxidation of palladium(II) to palladium(IV) [9]. The electronic structure analysis reveals that the trifluoromethyl group significantly influences the transition state stability through its strong electron-withdrawing effects [7] [9].

The reductive elimination step, with an activation energy of 11.6 kcal/mol, facilitates carbon-carbon bond formation while regenerating the palladium(II) catalyst [8] [9]. The catalyst regeneration process requires the lowest activation energy of 8.9 kcal/mol, involving the reoxidation of palladium(0) to palladium(II) through external oxidants [8] [9].

Kinetic isotope effect studies support the computational findings, with measured primary kinetic isotope effects of 2.6-2.9 indicating that carbon-hydrogen bond cleavage is indeed the rate-limiting step [7] [8]. The electronic effects of the trifluoromethyl substituent lower the activation barrier for carbon-hydrogen activation by approximately 3.2 kcal/mol compared to the unsubstituted quinoline derivative [7] [10].

Solvent effects on the transition state energies were evaluated using the polarizable continuum model, revealing that polar protic solvents stabilize the transition states by 2.1-4.7 kcal/mol relative to nonpolar solvents [9]. The computational analysis indicates that the unique electronic properties of the trifluoromethyl group create a more electrophilic carbon-hydrogen bond, facilitating the activation process under mild conditions [7] [10].

By-Product Formation and Selectivity Challenges

2-Methylquinoline Derivatives as Unintended Products

The synthesis of 2-(trifluoromethyl)quinoline-4-carboxylic acid frequently encounters challenges related to the formation of 2-methylquinoline derivatives as major by-products [11] [12] [13]. These unintended products arise through competing alkylation reactions at the carbon-2 position of the quinoline ring system, leading to yields of 15.2% for the primary 2-methylquinoline derivative [11] [13].

The formation mechanism involves the nucleophilic attack of methyl-containing reagents at the electron-deficient carbon-2 position, which is activated by the electron-withdrawing trifluoromethyl group [11] [10]. Secondary alkylation can occur, producing 2-methyl-4-ethylquinoline derivatives in yields of 8.7%, representing a significant loss of starting material [11] [14].

Mechanistic studies reveal that the 2-methylquinoline formation follows a stepwise pathway initiated by the protonation of the quinoline nitrogen, followed by nucleophilic attack at the carbon-2 position [11] [13]. The electron-withdrawing nature of the trifluoromethyl group increases the electrophilicity of the carbon-2 position, making it susceptible to nucleophilic substitution reactions [10].

The reaction conditions significantly influence the extent of 2-methylquinoline formation, with higher temperatures and prolonged reaction times favoring these side reactions [12] [13]. The use of strong bases and polar protic solvents further exacerbates the formation of these undesired products [12] [16].

Optimization strategies to minimize 2-methylquinoline formation include the use of bulky protecting groups, lower reaction temperatures, and carefully controlled addition of reagents [12] [16]. The implementation of continuous flow reactors has shown promise in reducing by-product formation through precise control of reaction parameters [12] [17].

Steric and Electronic Effects on Reaction Pathways

The complex interplay between steric and electronic factors governs the selectivity challenges encountered in the synthesis and functionalization of 2-(trifluoromethyl)quinoline-4-carboxylic acid [19]. The trifluoromethyl group exerts profound electronic effects through its strong electron-withdrawing properties, with a Hammett sigma parameter of 0.54 [10].

Steric hindrance analysis reveals that the trifluoromethyl group, despite its compact size, creates significant steric congestion around the carbon-2 position due to the van der Waals radius of the fluorine atoms . This steric effect influences regioselectivity in electrophilic substitution reactions, favoring functionalization at positions distant from the trifluoromethyl group [19].

The electronic effects of the trifluoromethyl group manifest through inductive electron withdrawal, which deactivates the quinoline ring toward electrophilic attack while simultaneously activating it toward nucleophilic substitution [10]. The calculated partial charge distribution shows that the carbon-2 position bears a partial positive charge of +0.23, making it susceptible to nucleophilic attack .

Competitive reaction pathways are significantly influenced by the electronic properties of the substituents, with electron-withdrawing groups favoring carbon-6 and carbon-8 functionalization over carbon-2 substitution [19]. The selectivity ratio for carbon-2 versus carbon-4 functionalization is 3.2:1, indicating the dominant influence of electronic effects [19].

The carboxylic acid functionality introduces additional complexity through its ability to participate in hydrogen bonding interactions and metal coordination [19]. These interactions can direct regioselectivity by bringing reactive species into proximity with specific positions on the quinoline ring [19].

Temperature effects on selectivity demonstrate that lower temperatures (60-80°C) favor the desired product formation, while higher temperatures (>120°C) lead to increased by-product formation and reduced selectivity [12] [19]. The activation energy difference between the desired and undesired pathways is approximately 2.8 kcal/mol, explaining the temperature sensitivity of the reaction [19].

Solvent effects play a crucial role in determining reaction pathways, with polar aprotic solvents favoring the desired functionalization while protic solvents promote side reactions [16] [19]. The dielectric constant of the solvent correlates with the observed selectivity, with higher dielectric constants generally improving selectivity [16].

XLogP3

2.6

Wikipedia

2-(Trifluoromethyl)-4-quinolinecarboxylic acid

Dates

Last modified: 08-15-2023

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